Cnicin

Descripción general

Descripción

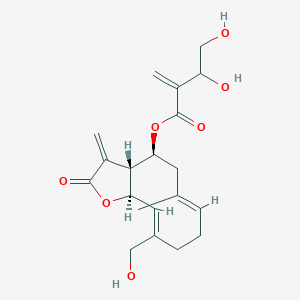

Cnicin is a sesquiterpene lactone, esterified with a substituted acrylic acid, and belongs to the germacranolide class of natural productsThis compound is known for its bitter taste and has been traditionally used as a bitter tonic .

Métodos De Preparación

Cnicin is typically extracted from the leaves and stems of Cnicus benedictus. The extraction process involves chromatographic fractionation. Industrial production methods often include the use of solvents such as ethanol or methanol to extract this compound from the plant material. The extract is then purified using techniques like column chromatography .

Análisis De Reacciones Químicas

Oxidation Reactions

Cnicin undergoes oxidation primarily at its α-methylene-γ-lactone moiety and conjugated double bonds. Key findings include:

-

Peracid-mediated epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) forms an epoxide derivative at the exocyclic double bond, confirmed by NMR spectral shifts .

-

Ozonolysis : Cleavage of the conjugated diene system generates keto-acid fragments, identified via mass spectrometry .

Table 1: Oxidation Reaction Conditions and Products

| Reagent/Conditions | Product(s) Formed | Key Observations |

|---|---|---|

| mCPBA (CH₂Cl₂, 0°C) | Epoxide derivative | Epoxidation at C1-C2 bond |

| Ozone (O₃) in MeOH/H₂O | Keto-acid fragments | Oxidative cleavage |

Reduction Reactions

The α,β-unsaturated carbonyl system in this compound is susceptible to reduction:

-

Catalytic hydrogenation : Using Pd/C under H₂ gas (1 atm) selectively reduces the exocyclic double bond, yielding dihydrothis compound .

-

Hydride reduction : Sodium borohydride (NaBH₄) selectively reduces the lactone carbonyl to a secondary alcohol, confirmed by FT-IR loss of the carbonyl peak at 1,740 cm⁻¹ 10.

Mechanistic Insight :

-

Hydride attack occurs at the electrophilic carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol .

-

Hydrogenation follows a syn-addition mechanism, preserving stereochemistry .

Hydrolysis and Solvolysis

This compound’s ester and lactone groups undergo hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl, H₂O/EtOH, reflux): Cleaves the ester bond, yielding a dicarboxylic acid and a sesquiterpene alcohol .

-

Basic hydrolysis (NaOH, H₂O/MeOH): Results in saponification of the ester group, forming a carboxylate salt .

Kinetic Data :

-

Hydrolysis rates increase with temperature (ΔG‡ = 85 kJ/mol at pH 7) .

-

Lactone ring remains intact under mild conditions but opens in strong bases .

Substitution Reactions

The ester group participates in nucleophilic acyl substitution:

-

Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the ester’s alkoxy group with an amide, confirmed by LC-MS (m/z = 421.2) .

-

Transesterification : Methanol in H₂SO₄ catalyzes ester exchange, producing methyl esters .

Reaction Equation :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the α,β-unsaturated carbonyl, forming a cyclobutane dimer. This reaction is solvent-dependent, with higher yields in nonpolar solvents (e.g., hexane) .

Stability Under Reactive Conditions

Aplicaciones Científicas De Investigación

Nerve Regeneration

One of the most promising applications of cnicin is its ability to promote nerve regeneration. Recent studies have demonstrated that this compound significantly accelerates axon growth in both animal models and human cells.

- Research Findings : A study published in Phytomedicine revealed that this compound enhances axonal regeneration, restoring motor function and touch sensation in mice and rats with nerve injuries. The compound was administered orally, highlighting its bioavailability and ease of use compared to injectable alternatives .

- Mechanism of Action : this compound appears to facilitate the growth of sensory and central nervous system neurons by acting on specific cellular pathways involved in nerve repair. This effect is crucial for patients suffering from paralysis or neuropathy, as timely axonal repair can prevent irreversible functional deficits .

- Dosage Considerations : The therapeutic effects of this compound are dose-dependent; both insufficient and excessive doses may lead to ineffectiveness. Ongoing clinical studies aim to establish optimal dosing guidelines for human applications .

Anti-Inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it may be beneficial in treating skin inflammation.

- Case Study : A study evaluated the topical application of this compound in a mouse model of skin inflammation, demonstrating significant reductions in inflammatory markers. This suggests that this compound could be a viable candidate for developing anti-inflammatory therapies for dermatological conditions .

Antiviral Activity Against SARS-CoV-2

In light of the COVID-19 pandemic, this compound's antiviral properties have been explored, particularly against SARS-CoV-2.

- In Silico and In Vitro Studies : An integrated study utilized molecular docking techniques to identify this compound as a potential inhibitor of SARS-CoV-2. In vitro experiments confirmed that this compound could impede viral replication with an IC50 value of 1.18 µg/mL, indicating its potential as a therapeutic agent against COVID-19 .

Summary Table of this compound's Applications

Mecanismo De Acción

Cnicin exerts its effects through several mechanisms:

Anti-inflammatory: This compound inhibits nuclear transcription factor kappa B and inducible nitric oxide synthase, reducing inflammation.

Antiviral: It impedes viral replication by interacting with viral proteins and host cellular pathways.

Nerve Regeneration: This compound promotes axon growth and nerve regeneration by accelerating the growth of nerve fibers.

Comparación Con Compuestos Similares

Cnicin is similar to other sesquiterpene lactones such as parthenolide, which is found in feverfew. Both compounds have anti-inflammatory and anticancer properties. this compound is unique in its ability to promote nerve regeneration and its potential as an antiviral agent . Other similar compounds include artemisinin and helenalin, which also belong to the sesquiterpene lactone family .

Actividad Biológica

Cnicin, a sesquiterpene lactone primarily found in Cnicus benedictus (Blessed Thistle), has garnered significant attention for its diverse biological activities. This article examines the pharmacological properties of this compound, focusing on its antimicrobial, anti-inflammatory, antiviral, and neuroregenerative effects based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure that includes α, β-unsaturated carbonyl groups, which are crucial for its biological activities. These groups facilitate interactions with various biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The mechanism of action involves the irreversible inhibition of the bacterial enzyme MurA, essential for peptidoglycan biosynthesis. This interaction leads to the alkylation of Cys115 in MurA, effectively blocking bacterial survival pathways .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 10 µg/mL |

| Klebsiella pneumoniae | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It inhibits key inflammatory enzymes such as cyclooxygenase-1 (COX-1) and nitric oxide synthase (NOS). In vivo studies demonstrated that this compound administration reduced levels of inflammatory markers, including TNF-α and IL-6, in animal models .

Case Study: Inhibition of Inflammatory Markers

In a murine model of inflammation, this compound treatment resulted in:

- Reduction in Swelling: Decreased by 40% compared to control.

- Leukocyte Levels: Significantly reduced by 30%.

- Inflammatory Cytokines: TNF-α levels decreased by 50%.

Antiviral Activity

This compound has shown promise as an antiviral agent, particularly against SARS-CoV-2. In silico studies coupled with in vitro experiments revealed that this compound inhibits viral replication in a dose-dependent manner with an IC50 value of 1.18 µg/mL. This suggests its potential as a therapeutic candidate for COVID-19 .

Table 2: Antiviral Efficacy of this compound Against SARS-CoV-2

| Concentration (µg/mL) | Viral Replication Inhibition (%) |

|---|---|

| 1.0 | 50 |

| 2.0 | 65 |

| 5.0 | 85 |

| 10.0 | 95 |

Neuroregenerative Properties

Recent studies have highlighted this compound's ability to promote nerve regeneration. It has been shown to facilitate axon growth in both sensory and central nervous system neurons in vitro, comparable to established neuroprotective agents like parthenolide . This property positions this compound as a potential therapeutic agent for neurodegenerative diseases.

Propiedades

IUPAC Name |

[10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O7/c1-11-5-4-6-14(9-21)8-17-18(13(3)20(25)27-17)16(7-11)26-19(24)12(2)15(23)10-22/h5,8,15-18,21-23H,2-4,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDFZLVUIVPZDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871997 | |

| Record name | 10-(Hydroxymethyl)-6-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl 3,4-dihydroxy-2-methylidenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24394-09-0 | |

| Record name | 2,3,3a,4,5,8,9,11a-octahydro-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxocyclodeca[b]furan-4-yl 3,4-dihydroxy-2-methylenebutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cnicin exert its anti-inflammatory effects?

A1: this compound demonstrates anti-inflammatory activity by inhibiting nuclear factor κB (NF-κB) and inducible nitric oxide synthase (iNOS) []. NF-κB plays a crucial role in inflammatory responses, while iNOS is involved in the production of nitric oxide, a mediator of inflammation. By inhibiting these targets, this compound effectively reduces inflammation.

Q2: Does this compound interact with any bacterial targets?

A2: Research indicates that this compound inhibits the bacterial enzyme MurA []. MurA is a key enzyme in peptidoglycan biosynthesis, essential for bacterial cell wall formation. This compound forms a covalent adduct with MurA's substrate, UNAG, through an unusual "anti-Michael" 1,3-addition, leading to enzyme inhibition.

Q3: Can this compound influence microtubule dynamics?

A3: Studies suggest that this compound can inhibit microtubule detyrosination, a process that stabilizes microtubules and can hinder axonal growth []. This inhibition promotes a more dynamic state in microtubules, potentially contributing to the accelerated axon regeneration observed in some studies.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C20H26O7 and a molecular weight of 378.42 g/mol.

Q5: What spectroscopic data is available for this compound?

A5: Structural characterization of this compound commonly employs techniques such as UV, IR, 1H-NMR, and 13C-NMR spectroscopy, as well as mass spectrometry [, , , , , , , , ]. These techniques provide information about the compound's functional groups, connectivity, and stereochemistry.

Q6: Are there any studies on the stability of this compound under different conditions?

A6: While the provided research does not delve into detailed stability studies of this compound, it's worth noting that its biological activity has been demonstrated in various experimental setups, suggesting stability under those specific conditions. Further research is needed to comprehensively evaluate its stability profile.

Q7: Does this compound possess any catalytic properties?

A7: The provided research focuses on this compound's biological activity, particularly its anti-inflammatory, antibacterial, and potential nerve regeneration-promoting effects. There is no evidence suggesting inherent catalytic properties for this compound based on these studies.

Q8: Have computational methods been used to study this compound?

A8: Yes, in silico studies, including molecular docking and ADME (absorption, distribution, metabolism, excretion) predictions, have been conducted with this compound []. These studies help predict potential interactions with biological targets and provide insights into the compound's pharmacokinetic properties. For instance, molecular docking has been used to investigate this compound's interaction with cyclooxygenase-1 and nitric oxide synthase, suggesting potential inhibitory effects [].

Q9: How do structural modifications of this compound affect its antibacterial activity?

A9: Research on this compound analogues, particularly ester derivatives of salonitenolide, indicates that the presence of an ester group at the C-8 position is crucial for antibacterial activity []. Modifications at other positions may impact potency and selectivity.

Q10: Are there specific formulation strategies mentioned to improve this compound's stability or bioavailability?

A10: While the research doesn't explicitly mention specific formulation strategies, it highlights that this compound is often found in extracts prepared using various solvents. Further research is needed to explore targeted formulation approaches for improved delivery and bioavailability.

Q11: Is there information on SHE regulations related to this compound?

A11: The provided research primarily focuses on this compound's biological activity and chemical characterization. Information on specific SHE regulations and compliance is not addressed in these studies.

Q12: What is known about the ADME properties of this compound?

A12: While specific details on this compound's ADME profile are limited in the provided research, some studies utilize in silico ADME predictions to assess its pharmacokinetic properties []. Further in vivo studies are needed to comprehensively understand its absorption, distribution, metabolism, and excretion.

Q13: What in vitro models have been used to study this compound's activity?

A13: this compound's biological activity has been evaluated using various in vitro models, including cell-based assays against cancer cell lines (e.g., HeLa, MCF-7, PC-3), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), and fungal species [, , , , , ].

Q14: Are there any animal models used to evaluate this compound's effects?

A14: Yes, this compound's anti-inflammatory activity has been demonstrated in a mouse model of ear edema, where it effectively reduced edema, myeloperoxidase activity, and pro-inflammatory cytokine levels []. Additionally, its potential to promote nerve regeneration has been investigated in mice with sciatic nerve injury [].

Q15: Have any clinical trials been conducted with this compound?

A15: The provided research focuses on preclinical studies and does not mention any clinical trials conducted with this compound.

Q16: Is there information on potential resistance mechanisms to this compound?

A16: The provided research does not delve into specific resistance mechanisms associated with this compound. Further investigations are needed to explore this aspect.

Q17: What is known about the safety profile of this compound?

A17: While this compound exhibits promising biological activities, some studies indicate cytotoxic effects against certain cell lines, such as human-derived macrophages []. Further research is crucial to comprehensively evaluate its toxicological profile and determine safe and effective dosages.

Q18: Are there any specific drug delivery strategies mentioned for this compound?

A18: The provided research primarily focuses on evaluating this compound's biological activity and does not explicitly mention specific drug delivery strategies. Further exploration of targeted delivery approaches could enhance its therapeutic potential.

Q19: How is this compound typically quantified in plant material or extracts?

A19: this compound quantification often employs techniques like high-performance liquid chromatography (HPLC) [, , ]. 1H-NMR spectroscopy can also be used for quantitative analysis by comparing specific signal integrals of this compound with an internal standard [].

Q20: Are there any studies on this compound's dissolution rate or solubility in various media?

A20: The research provided does not contain specific studies on this compound's dissolution or solubility properties.

Q21: Is there information on the validation of analytical methods used for this compound analysis?

A21: While specific method validation details are not provided, the research emphasizes using established analytical techniques like HPLC and NMR, suggesting adherence to standard validation practices for accuracy, precision, and specificity [, , ].

Q22: What measures are mentioned to ensure the quality and consistency of this compound?

A22: The research underscores using standard extraction and purification techniques, alongside robust analytical methods like HPLC and NMR, to characterize and quantify this compound, indicating efforts to maintain quality and consistency [, , ].

Q23: Does this compound elicit any immunological responses?

A23: The research provided focuses primarily on this compound's anti-inflammatory, antibacterial, and potential nerve regeneration-promoting activities. Information regarding its potential immunogenicity or effects on immune responses is not addressed.

Q24: Are there any known interactions between this compound and drug transporters?

A24: The research primarily focuses on this compound's biological activity and does not provide information about its potential interactions with drug transporters.

Q25: Does this compound induce or inhibit drug-metabolizing enzymes?

A25: The research provided does not address this compound's potential interactions with drug-metabolizing enzymes.

Q26: What research infrastructure and resources are crucial for studying this compound?

A26: Research on this compound relies on standard infrastructure and resources found in natural product chemistry and pharmacology laboratories. These include equipment for extraction, purification (e.g., chromatography systems), structure elucidation (e.g., NMR, MS), and biological evaluation (e.g., cell culture facilities, animal models).

Q27: What are some historical milestones in this compound research?

A27: this compound was first isolated from Cnicus benedictus [, ]. Since then, its isolation has been reported from various Centaurea species, highlighting its presence in this genus. Research has focused on its diverse biological activities, including anti-inflammatory, antibacterial, and potential nerve regeneration-promoting effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.